3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride
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Overview
Description
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a chemical compound that belongs to the class of tryptamines. It is known for its hallucinogenic properties and is structurally related to other tryptamines. The compound has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Alkylation: The indole core is then alkylated with ethylmethylamine to introduce the ethylmethylamino group.
Hydroxylation: The next step involves the hydroxylation of the indole ring to introduce the hydroxyl group at the 4-position.
Acetylation: The hydroxyl group is then acetylated to form the acetate ester.
Formation of Monohydrochloride Salt: Finally, the compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in large reactors with precise control over temperature, pressure, and other parameters .
Chemical Reactions Analysis
Types of Reactions
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of tryptamines .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-methyl-N-ethyltryptamine: Another hallucinogenic tryptamine with similar structural features.
4-Acetoxy-N,N-diethyltryptamine: A compound with similar pharmacological properties but different chemical structure.
4-Hydroxy-N,N-diisopropyltryptamine: Shares similar effects but differs in the alkyl groups attached to the nitrogen atom.
Uniqueness
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the ethylmethylamino group. This structural uniqueness contributes to its distinct pharmacological profile and effects .
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H |
InChI Key |
ZAAYXHZDJJRJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
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